1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine
Overview
Description
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a bromobenzenesulfonyl group, a triazoloquinazoline core, and an ethylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The bromobenzenesulfonyl group is introduced via a sulfonylation reaction, where 4-bromobenzenesulfonyl chloride reacts with the triazoloquinazoline intermediate. Finally, the ethylpiperazine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromobenzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The triazoloquinazoline core may interact with enzymes or receptors, affecting various biochemical pathways. The ethylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2,3-dihydro-1H-indole
- 1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine
Uniqueness
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN6O2S/c1-2-26-11-13-27(14-12-26)19-17-5-3-4-6-18(17)28-20(23-19)21(24-25-28)31(29,30)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDSPXJIRUOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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